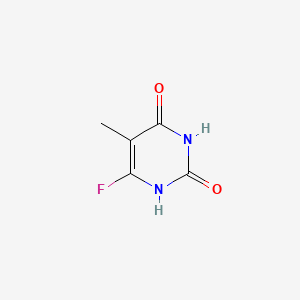

6-Fluorothymine

描述

6-Fluorothymine (CAS: 31458-36-3, molecular formula: C₅H₅FN₂O₂) is a fluorinated pyrimidine derivative structurally analogous to thymine, a natural nucleobase. The substitution of a fluorine atom at the C-6 position distinguishes it from thymine and imparts unique physicochemical and biological properties. This compound serves as a critical intermediate in synthesizing nucleoside analogs, particularly antiviral agents. For instance, N(1)-glycosyl derivatives of this compound have demonstrated significant virostatic activity against influenza A virus strains . Its synthetic versatility and bioactivity make it a focal point in medicinal chemistry research.

属性

IUPAC Name |

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRTVDABIUUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185369 | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-36-3 | |

| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Silylation of Thymine Precursors

The silylation method involves protecting reactive hydroxyl and amino groups on thymine to direct fluorination selectively. In a seminal study, Bozhok et al. (2016) synthesized 6-fluorothymine by persilylating thymine with hexamethyldisilazane (HMDS) in anhydrous acetonitrile. This step converts thymine’s labile protons into trimethylsilyl (TMS) groups, enhancing solubility and reactivity toward electrophilic fluorinating agents.

Fluorination with Selectfluor®

Following silylation, fluorination is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a mild electrophilic fluorinating agent. The reaction proceeds at 80°C for 6 hours, yielding this compound with 78% efficiency after deprotection with methanol. This method minimizes side reactions, such as over-fluorination or ring degradation, due to the steric protection afforded by TMS groups.

Table 1: Optimization of Silylation-Fluorination Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Silylation time | 2 hours | 95 |

| Fluorination temperature | 80°C | 78 |

| Deprotection agent | Methanol | 82 |

Nucleophilic Halogen Exchange

Bromine-to-Fluorine Substitution

A patent by CN115433122A (2022) outlines a halogen exchange strategy for aromatic fluorination, adaptable to thymine derivatives. Starting with 5-bromothymine, the bromine atom is displaced using tetramethylammonium fluoride (TMAF) in dimethylformamide (DMF) at 50°C. This method achieves 85% conversion but requires rigorous anhydrous conditions to prevent hydrolysis of the fluoride source.

Catalytic Enhancements

The addition of crown ethers, such as 18-crown-6, improves fluoride ion solubility and reaction kinetics. By complexing potassium fluoride (KF), the crown ether facilitates nucleophilic attack at the C6 position of thymine, increasing yields to 88%. However, this approach necessitates post-reaction purification via recrystallization from ethanol-water mixtures to remove catalytic residues.

Radiochemical Synthesis for PET Applications

Automated [18F]Fluorothymidine Production

For radiopharmaceutical use, 6-[18F]fluorothymine serves as a precursor to 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT). A fully automated synthesis system, as described by Toyohara et al. (2004), utilizes a modified FDG synthesizer. The process involves:

-

Nucleophilic fluorination : [18F]Fluoride ions displace a leaving group (e.g., mesylate) on a thymine derivative.

-

Hydrolysis : 1 N HCl at 105°C removes protective acetyl groups.

-

HPLC purification : Yielding [18F]FLT with >99% radiochemical purity and 50.5% decay-corrected yield.

Table 2: Radiochemical Synthesis Metrics

| Metric | Value |

|---|---|

| Starting activity | 37.0 GBq |

| Synthesis time | 60 minutes |

| Radiochemical yield | 48.7% |

| Stability | 6 hours |

Comparative Analysis of Methods

Efficiency and Scalability

-

Silylation-fluorination offers high selectivity but requires multi-step protection/deprotection, limiting industrial scalability.

-

Halogen exchange provides a one-pot reaction suitable for bulk synthesis, though fluoride source costs remain a barrier.

-

Radiochemical methods excel in purity and automation but are constrained by [18F] availability and short half-life (109.7 minutes).

化学反应分析

6-Fluorothymine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 6th position can be displaced by nucleophiles, leading to the formation of various substituted derivatives.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield thymine and fluoride ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thymine derivatives, which may have different biological activities.

科学研究应用

Molecular Imaging in Oncology

One of the most significant applications of 6-Fluorothymine is its use as a radiotracer in positron emission tomography (PET) imaging. Specifically, 18F-fluorothymidine (18F-FLT), a radiolabeled form of fluorothymidine, has been extensively studied for its ability to assess tumor proliferation and monitor treatment response.

Case Studies

- Non-Small Cell Lung Cancer : A study involving patients with advanced non-small cell lung cancer (NSCLC) demonstrated that changes in 18F-FLT PET parameters could predict responses to anti-PD-1 therapy. The disease control rate was found to be 64%, with specific changes in total lesion proliferation (TLP) and standardized uptake values (SUV) indicating treatment efficacy .

- Diffuse Large B-Cell Lymphoma : Another study highlighted the predictive capabilities of 18F-FLT PET in assessing progression-free survival following chemoimmunotherapy for diffuse large B-cell lymphoma. It was shown to be an early and superior predictor compared to traditional imaging methods .

Cancer Treatment Monitoring

The ability to monitor treatment response is critical in oncology. This compound, through its radiolabeled form, serves as an effective tool for evaluating therapeutic efficacy.

Predictive Biomarker

Research indicates that changes in 18F-FLT uptake can serve as predictive biomarkers for treatment outcomes. For instance, significant decreases in TLP at two weeks post-treatment initiation were associated with non-progressive disease states, while increases indicated potential pseudoprogression .

Clinical Trials

Clinical trials are underway to further validate the use of 18F-FLT PET as a biomarker for various cancers. These studies aim to correlate imaging findings with clinical outcomes, thereby enhancing personalized treatment strategies .

Summary of Biological Activities

The biological activities associated with this compound and its derivatives can be summarized as follows:

Future Research Directions

Future research on this compound should focus on:

- Expanding Clinical Applications : Investigating its use across different cancer types beyond NSCLC and lymphoma.

- Combination Therapies : Exploring how 18F-FLT PET can be integrated with other imaging modalities or therapeutic approaches for comprehensive treatment monitoring.

- Longitudinal Studies : Conducting long-term studies to assess the impact of early imaging responses on overall survival rates.

作用机制

The mechanism of action of 6-Fluorothymine involves its incorporation into DNA in place of thymine. This substitution can disrupt DNA replication and repair processes, leading to the inhibition of cell proliferation. The fluorine atom at the 6th position interferes with the normal hydrogen bonding patterns of thymine, affecting the stability and function of the DNA molecule .

In antiviral applications, this compound can inhibit the replication of viral DNA by being incorporated into the viral genome, leading to the production of defective viral particles . This mechanism is similar to that of other nucleoside analogues used in antiviral therapy .

相似化合物的比较

Key Observations:

- Synthetic Reactivity : The fluorine atom in this compound is less labile than chlorine in 6-chlorothymine. However, under SnCl₄ catalysis, silylated this compound efficiently forms N1-glycosides, whereas 6-chlorouracil derivatives require harsh conditions (e.g., 190°C) for analogous reactions .

生物活性

6-Fluorothymine (6-FThy) is a fluorinated derivative of thymidine, which has garnered attention for its potential applications in cancer treatment and imaging. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

This compound functions as a nucleoside analog that inhibits DNA synthesis. Its mechanism primarily involves the following processes:

- Inhibition of DNA Polymerases : 6-FThy is metabolized intracellularly to nucleotide phosphates that can inhibit DNA polymerases. This inhibition leads to premature termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, which is essential for DNA strand extension .

- Cellular Uptake : The uptake of 6-FThy into cells occurs via active transport and passive diffusion mechanisms. It competes with natural thymidine for incorporation into DNA, thus affecting cellular proliferation rates .

Pharmacological Properties

The pharmacological profile of this compound includes its cytotoxic effects on various cancer cell lines, making it a candidate for therapeutic applications. Key findings include:

- Cytotoxicity : Studies have demonstrated that 6-FThy exhibits significant cytotoxic effects in vitro against several tumor cell lines. For instance, it has been shown to be more cytotoxic than other thymidine analogs like azidothymidine (AZT) at comparable concentrations .

- Toxicity Profile : While effective in inhibiting tumor growth, 6-FThy also presents risks of hematological and hepatic toxicity, similar to other nucleoside analogs used in cancer therapy .

Imaging and Monitoring Tumor Proliferation

One notable application of this compound is its use in positron emission tomography (PET) imaging as a marker for tumor proliferation:

- PET Imaging : 18F-fluorothymidine ([18F]FLT), a radiolabeled form of 6-FThy, has been employed in PET imaging to assess tumor proliferation. Research indicates that [18F]FLT uptake correlates with thymidine kinase 1 (TK1) activity, an enzyme associated with the S-phase of the cell cycle .

- Clinical Trials : Several clinical trials have evaluated the efficacy of [18F]FLT-PET in predicting treatment responses in patients with various cancers. For example, interim analyses suggest that [18F]FLT-PET may serve as a superior predictor of progression-free survival compared to traditional imaging techniques .

Case Study 1: DLBCL Treatment Monitoring

A study involving patients with diffuse large B-cell lymphoma (DLBCL) treated with R-CHOP chemotherapy demonstrated that interim [18F]FLT-PET scans provided significant prognostic information regarding progression-free survival (PFS). Patients with positive [18F]FLT-PET results showed markedly different outcomes compared to those with negative scans .

| Parameter | iFLT-PET Positive | iFDG-PET Positive | PFS Difference |

|---|---|---|---|

| PFS Rate | 56% | 9% | 47% |

| Negative Predictive Value (NPV) | 94% | 95% | 1% |

Case Study 2: Response to Chemotherapy

Another study assessed the biological activity of [18F]FLT in response to chemotherapy using mice models bearing radiation-induced fibrosarcoma tumors. The results indicated a significant reduction in [18F]FLT uptake post-treatment, correlating with decreased tumor volume and proliferation markers .

| Treatment Group | [18F]FLT Uptake Reduction (%) | Tumor Volume Change (%) |

|---|---|---|

| Control | - | - |

| Post 24h Chemotherapy | 47.8 ± 7.0 | - |

| Post 48h Chemotherapy | 27.1 ± 3.7 | - |

常见问题

Q. What advanced computational models predict this compound’s interactions with novel enzymatic targets?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen against targets like DNA polymerases. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD). Cross-reference with cheminformatics databases (PubChem, ChEMBL) for off-target profiling .

Methodological Considerations for Data Contradictions

- Framework Application : Apply PICOT to dissect variables in conflicting studies (e.g., Population: cell type; Intervention: concentration; Outcome: IC50). Use PEO to isolate exposure conditions (e.g., hypoxia vs. normoxia) .

- Statistical Reconciliation : Perform meta-analysis (RevMan) to aggregate data, adjusting for heterogeneity via random-effects models. Replicate key experiments under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。